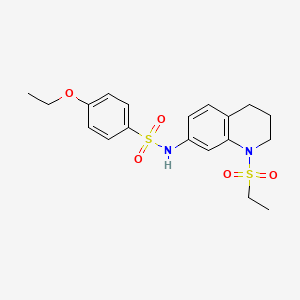
4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O5S2 and its molecular weight is 424.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Interaction Analysis
- Intramolecular and Intermolecular Interactions: Studies on compounds with similar structural features have highlighted the importance of intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds. These interactions facilitate the formation of hydrogen-bonded chains, influencing the compound's crystalline structure and potentially affecting its biological activity (Gelbrich, Haddow, & Griesser, 2011).
Chemical Synthesis and Modification
- Synthesis of Derivatives: The synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives via cyclocondensation reactions demonstrates the chemical versatility and potential for creating structurally diverse derivatives. This process involves the reaction of enolates of 1,3-dicarbonyl compounds with N-(2-bromomethylphenyl)benzenesulfonamides, leading to compounds with varying analytical and spectroscopic properties (Croce et al., 2006).
Biological Activity and Therapeutic Potential
- Pro-Apoptotic Effects in Cancer Cells: Research on sulfonamide derivatives has revealed their potential in inducing apoptosis in cancer cells. Compounds bearing the sulfonamide fragment have shown significant reduction in cell proliferation and induction of pro-apoptotic genes, mediated by activation of p38 and ERK phosphorylation. This suggests a potential therapeutic application in cancer treatment (Cumaoğlu et al., 2015).
Antimicrobial Properties
- Antimicrobial Evaluation: The synthesis of quinoline clubbed with sulfonamide moiety and its evaluation as antimicrobial agents highlight the antimicrobial potential of such compounds. This research can guide the development of new antimicrobial drugs based on the structural framework of sulfonamides and quinoline derivatives (2020 Study).
Advanced Materials and Chemical Sensing
- pH-Responsive Materials: Investigations into Mn2+ complexes containing sulfonamide groups have introduced materials with pH-responsive relaxivity, valuable in magnetic resonance imaging (MRI) contrast agents. These complexes exhibit significant changes in relaxivity in response to pH, providing insights into the design of responsive imaging agents (Uzal-Varela et al., 2020).
Propriétés
IUPAC Name |
4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-3-26-17-9-11-18(12-10-17)28(24,25)20-16-8-7-15-6-5-13-21(19(15)14-16)27(22,23)4-2/h7-12,14,20H,3-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKGMYZUTHURCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
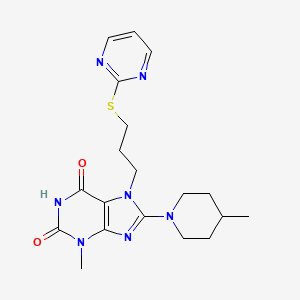
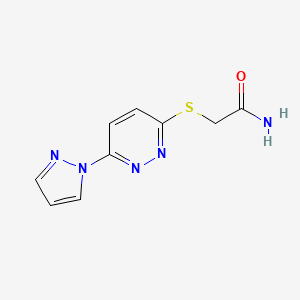
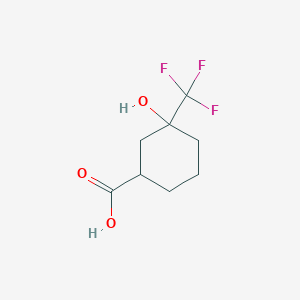
![1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2747955.png)
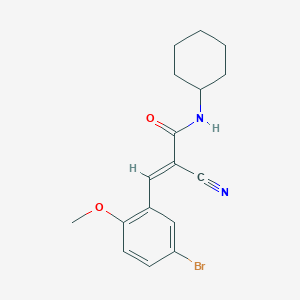
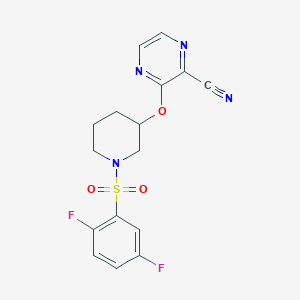
![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)


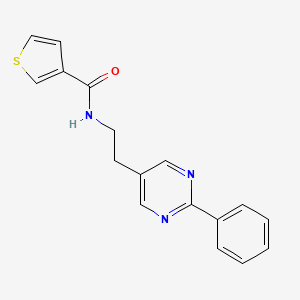
![7-(2,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2747963.png)

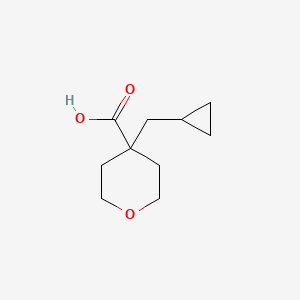
![7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747967.png)
